molecular formula C25H21F2N3O2 B11485824 N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide

N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide

Cat. No.: B11485824
M. Wt: 433.4 g/mol
InChI Key: CLWHBLVODGMCAV-UHFFFAOYSA-N
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Description

N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a combination of functional groups, including a tert-butyl group, a phenyl group, an oxadiazole ring, and a difluorobenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the formation of the oxadiazole ring through a cyclization reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, while the difluorobenzamide moiety is often synthesized through a nucleophilic substitution reaction involving a difluorobenzoyl chloride and an amine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Chemistry: In chemistry, N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways and developing new therapeutic agents .

Medicine: In medicine, N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE is being investigated for its potential as a drug candidate. Its unique chemical properties may enable it to modulate specific molecular targets, offering new avenues for the treatment of various diseases .

Industry: The compound is also used in industrial applications, such as the development of advanced materials and coatings. Its stability and reactivity make it suitable for use in high-performance materials with specific functional properties .

Mechanism of Action

The mechanism of action of N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

    N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE: can be compared with other oxadiazole derivatives, such as and .

    Unique Features: The presence of the tert-butyl group in N-(2-{5-[4-(TERT-BUTYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}PHENYL)-2,4-DIFLUOROBENZAMIDE imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C25H21F2N3O2

Molecular Weight

433.4 g/mol

IUPAC Name

N-[2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2,4-difluorobenzamide

InChI

InChI=1S/C25H21F2N3O2/c1-25(2,3)16-10-8-15(9-11-16)23-29-30-24(32-23)19-6-4-5-7-21(19)28-22(31)18-13-12-17(26)14-20(18)27/h4-14H,1-3H3,(H,28,31)

InChI Key

CLWHBLVODGMCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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